Ethyl 3-methyl-4,4,4-trifluorobutyrate
Overview
Description
Ethyl 3-methyl-4,4,4-trifluorobutyrate is an organic compound with the molecular formula C7H11F3O2. It is an ethyl ester derivative of 3-methyl-4,4,4-trifluorobutyric acid. This compound is known for its applications in various fields, including chemistry and industry, due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 3-methyl-4,4,4-trifluorobutyrate can be synthesized through several methods. One common method involves the reaction of 3-chloro-1,1,1-trifluoropropane with a Grignard reagent, followed by esterification with ethanol. The reaction conditions typically require an inert atmosphere, such as nitrogen or argon, and the use of a catalyst like magnesium to facilitate the Grignard reaction .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale esterification processes. These processes utilize high-purity reagents and controlled reaction environments to ensure the consistent quality and yield of the final product .
Chemical Reactions Analysis
Types of Reactions: Ethyl 3-methyl-4,4,4-trifluorobutyrate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group into an alcohol.
Substitution: Nucleophilic substitution reactions can replace the trifluoromethyl group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed in substitution reactions.
Major Products:
Oxidation: 3-methyl-4,4,4-trifluorobutyric acid.
Reduction: 3-methyl-4,4,4-trifluorobutanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 3-methyl-4,4,4-trifluorobutyrate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of fluorinated compounds.
Biology: This compound is utilized in studies involving enzyme inhibition and protein interactions due to its unique fluorinated structure.
Medicine: Research into potential pharmaceutical applications includes its use as a building block for drug development.
Mechanism of Action
The mechanism by which ethyl 3-methyl-4,4,4-trifluorobutyrate exerts its effects involves interactions with molecular targets such as enzymes and proteins. The trifluoromethyl group enhances the compound’s ability to form strong interactions with biological molecules, potentially inhibiting enzyme activity or altering protein function. These interactions can affect various biochemical pathways, making the compound valuable in research and development .
Comparison with Similar Compounds
Ethyl 3-methyl-4,4,4-trifluorobutyrate can be compared with other similar compounds, such as:
Ethyl 4,4,4-trifluorobutyrate: Lacks the methyl group at the 3-position, resulting in different reactivity and applications.
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester, affecting its chemical properties and uses.
Ethyl 3,3,3-trifluoropropionate: Shorter carbon chain and different reactivity due to the absence of the methyl group at the 3-position.
This compound is unique due to its specific combination of a trifluoromethyl group and an ethyl ester, which imparts distinct chemical and physical properties, making it valuable in various research and industrial applications .
Properties
IUPAC Name |
ethyl 4,4,4-trifluoro-3-methylbutanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11F3O2/c1-3-12-6(11)4-5(2)7(8,9)10/h5H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRVTXLPAWBTQSA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(C)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11F3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60281590 | |
Record name | Ethyl 3-methyl-4,4,4-trifluorobutyrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60281590 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6975-13-9, 95853-67-1 | |
Record name | 6975-13-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22077 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ethyl 3-methyl-4,4,4-trifluorobutyrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60281590 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl 3-methyl-4,4,4-trifluorobutanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 95853-67-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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